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Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic amino alcohol that
serves as a valuable and versatile building block in modern synthetic chemistry. Its unique
substitution pattern, featuring vicinal amino and hydroxymethyl groups alongside a strongly
electron-withdrawing trifluoromethyl moiety, makes it a strategic intermediate for the
development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is well-
established as a critical bioisostere that can enhance metabolic stability, lipophilicity, and
binding affinity of target molecules. This guide provides a comprehensive overview of the
physicochemical properties of (2-Amino-4-(trifluoromethyl)phenyl)methanol, outlines a
robust, field-proven synthetic methodology, and explores its applications in research and drug
discovery, with a focus on providing researchers the technical insights required for its effective
utilization.

Physicochemical and Spectroscopic
Characterization
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(2-Amino-4-(trifluoromethyl)phenyl)methanol is a stable, off-white to white crystalline solid
at room temperature. Its core structure consists of a benzene ring substituted with an amino
group, a hydroxymethyl group, and a trifluoromethyl group. This combination of functional
groups dictates its chemical reactivity and physical properties.

Core Properties

The fundamental properties of this compound are summarized below. These values are critical
for reaction planning, stoichiometric calculations, and analytical characterization.

Property Value Source(s)
Molecular Formula CsHsFsNO [11[2]
Molecular Weight 191.15 g/mol [1][2]

CAS Number 186602-93-7 [11[2]
Appearance Off-white to white solid [3]

Melting Point 681to 72 °C [3]

[2-amino-4-
IUPAC Name (trifluoromethyl)phenyllmethan [2]

ol

Solubility Profile

While extensive quantitative solubility data is not readily available in the literature, a qualitative
assessment can be made based on the molecular structure.

o Polar Protic Solvents: The presence of the amino (-NHz) and hydroxyl (-OH) groups allows
for hydrogen bonding, suggesting good solubility in polar protic solvents like methanaol,
ethanol, and water to a certain extent.

o Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents such as
tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone.

e Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes or
toluene, although the aromatic ring provides some nonpolar character.
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Spectroscopic Signature (Expected)

Authoritative, published spectroscopic data for this specific molecule is scarce. However, based
on its structure, the following characteristic signals in *H and 13C NMR spectroscopy would be
expected for its unambiguous identification.

e 'H NMR (in CDCls or DMSO-de):

o Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm). The proton
ortho to the amino group would likely appear most upfield. The protons would exhibit a
characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or
narrow doublet) based on their coupling constants.

o Hydroxymethyl Protons (2H): A singlet or doublet (if coupled to the hydroxyl proton) for the
benzylic -CH20H protons, typically around 4.5-4.8 ppm.

o Amino Protons (2H): A broad singlet for the -NHz protons, which can vary in chemical shift
(~3.5-5.0 ppm) depending on solvent and concentration.

o Hydroxyl Proton (1H): A broad singlet or triplet for the -OH proton, whose chemical shift is
also highly variable.

e 13C NMR (in CDClIs or DMSO-ds):

o Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The
carbon bearing the CFs group will appear as a quartet due to C-F coupling.

o Trifluoromethyl Carbon (1C): A prominent quartet around 120-130 ppm with a large 1JCF
coupling constant.

o Hydroxymethyl Carbon (1C): A signal for the -CH20H carbon, typically in the range of 60-
65 ppm.

Synthesis and Purification

A robust and logical synthetic pathway to (2-Amino-4-(trifluoromethyl)phenyl)methanol
involves a two-step reduction from the commercially available precursor, 2-Nitro-4-
(trifluoromethyl)benzaldehyde (CAS 109466-87-7)[4]. This strategy requires careful selection of
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reagents to achieve chemoselective reduction of the aldehyde first, followed by reduction of the

nitro group.

Synthetic Workflow Overview

The proposed synthesis proceeds via two distinct reductive transformations. The first step
targets the aldehyde, which is more susceptible to mild hydride reagents than the nitro group.

The second step reduces the robust nitro group to the desired amine.
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Step 1: Chemoselective Aldehyde Reduction

(Z-Nitro-4-(trif|uoromethyl)benzaldehyde)

NaBH4i Methanol, O °C to RT

(Z-Nitro-4-(trif|uoromethyl)phenyl)methanoD

Step 2: Nitro Group Reduction

QZ—Nitro—4—(trifluoromethyl)phenyl)methanoD

H2 (g), Pd/C, Ethanol, RT

QZ-Amino-4-(trifluoromethyl)phenyl)methanoD

Purification

(Crude ProducD

lSiIica Gel Chromatography

(Pure ProducD

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Representative Method
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This protocol is a representative procedure based on well-established chemical transformations
for analogous substrates[5][6][7].

Step 1: Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

o Causality: Sodium borohydride (NaBHa4) is chosen as the reducing agent due to its excellent
chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive
towards aromatic nitro groups under mild conditions (e.g., in an alcoholic solvent at low to
ambient temperatures)[4]. This selectivity is crucial to avoid the formation of undesired
byproducts. Lithium aluminum hydride (LiAIH4), a stronger agent, would likely reduce both
functional groups indiscriminately[6].

e Procedure:

o To a round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-4-
(trifluoromethyl)benzaldehyde (1.0 eq.).

o Dissolve the starting material in methanol (approx. 0.2 M concentration).
o Cool the flask to 0 °C in an ice-water bath.

o Slowly add sodium borohydride (NaBH4) (1.1 eq.) portion-wise over 15-20 minutes,
ensuring the internal temperature does not exceed 10 °C.

o After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 1-2 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Carefully quench the reaction by slowly adding 1 M HCI (ag.) at 0 °C until the bubbling
ceases and the pH is slightly acidic.

o Remove the methanol under reduced pressure.

o Extract the aqueous residue with ethyl acetate (3x volumes).
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o

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate in vacuo to yield crude (2-Nitro-4-
(trifluoromethyl)phenyl)methanol, which can often be used in the next step without further
purification.

Step 2: Reduction of (2-Nitro-4-(trifluoromethyl)phenyl)methanol

o Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean, efficient, and

high-yielding method for the reduction of aromatic nitro groups to anilines[7]. The reaction

proceeds under mild conditions (room temperature, atmospheric or slightly elevated

pressure of Hz) and the only byproduct is water, simplifying purification.

e Procedure:

[¢]

o

In a flask suitable for hydrogenation, dissolve the crude (2-Nitro-4-
(trifluoromethyl)phenyl)methanol from Step 1 in ethanol.

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (Hz). Repeat
this cycle three times.

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient
for small scale) at room temperature.

Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing
the pad with additional ethanol.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude (2-Amino-4-(trifluoromethyl)phenyl)methanol is typically purified by flash column

chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl
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acetate in hexanes and gradually increasing to 50-70% ethyl acetate, is generally effective at
isolating the pure product.

Applications in Research and Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to
fine-tune the physicochemical properties of drug candidates[8]. The trifluoromethyl group, in
particular, is prized for its ability to enhance metabolic stability by blocking sites of oxidative
metabolism, increase lipophilicity to improve membrane permeability, and alter electronic
properties to modulate receptor binding affinity.

As a building block, (2-Amino-4-(trifluoromethyl)phenyl)methanol offers a unique scaffold
for drug design:

» Privileged Scaffold: The aminobenzyl alcohol motif is present in numerous biologically active
compounds. This molecule provides a direct route to fluorinated analogues of these
compounds.

¢ Orthogonal Functional Groups: The amino and alcohol groups can be selectively
functionalized. The amine can undergo acylation, sulfonylation, or reductive amination, while
the alcohol can be oxidized, etherified, or esterified, allowing for divergent synthesis of
compound libraries.

» Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other
groups like isopropyl or chloro, allowing chemists to probe the steric and electronic
requirements of a biological target.

» Synthesis of Heterocycles: The ortho-relationship of the amino and hydroxymethyl groups
makes this compound an ideal precursor for the synthesis of various fused heterocyclic
systems, such as benzoxazines, which are important pharmacophores.

Safety and Handling

(2-Amino-4-(trifluoromethyl)phenyl)methanol should be handled in a well-ventilated fume
hood by personnel wearing appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat.
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» Signal Word: Warning[1][2]

e Hazard Statements:

[¢]

H302: Harmful if swallowed[1].

o

H315: Causes skin irritation[1].

[e]

H319: Causes serious eye irritation[1].

(¢]

H335: May cause respiratory irritation[1].

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2889652#2-amino-4-trifluoromethyl-phenyl-methanol-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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